2-Deoxystreptamine, Dihydrobromide

Catalog No.
S910091
CAS No.
84107-26-6
M.F
C6H16N2O3Br2
M. Wt
324.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxystreptamine, Dihydrobromide

CAS Number

84107-26-6

Product Name

2-Deoxystreptamine, Dihydrobromide

IUPAC Name

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide

Molecular Formula

C6H16N2O3Br2

Molecular Weight

324.01

InChI

InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;;

SMILES

C1C(C(C(C(C1N)O)O)O)N.Br.Br

Synonyms

2-Deoxystreptamine dihydrobromide; 2-DOS · 2HBr; 4t,6t-Diamino-cyclohexan-1r,2t,3c-triol; 2-Deoxy-1,3-myo-inosadiamine

2-Deoxystreptamine dihydrobromide (2-DOS) is a chemical compound derived from a natural product called 2-deoxystreptamine. 2-Deoxystreptamine itself is a component of several aminocyclitol antibiotics, a class of antibiotics that target bacteria [, ].

  • Antibiotic Research

    Due to its connection to existing antibiotics, 2-DOS is studied as a potential starting point for the development of new antibiotics. Researchers can modify 2-DOS to explore its potential effectiveness against various bacteria [, ].

  • Biosynthesis Studies

    Scientists are interested in how 2-deoxystreptamine is produced by bacteria. Understanding this process can provide insights into the mechanisms of antibiotic production and potentially lead to the development of new antibiotics [].

2-Deoxystreptamine, dihydrobromide is a significant aminocyclitol compound that serves as a central scaffold in various aminoglycoside antibiotics, which are crucial for treating bacterial infections. This compound is characterized by its unique structure, which includes multiple amino groups that contribute to its biological activity and interaction with ribosomal RNA, thereby inhibiting protein synthesis in bacteria . The dihydrobromide form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development .

  • Limited Information: Specific safety data for 2-DOS·2HBr is limited due to its role as an intermediate.
  • General Precautions: As with most laboratory chemicals, it's advisable to handle 2-DOS·2HBr with standard safety protocols. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential Hazards: Based on the structure, potential hazards might include:
    • Mild Irritation: The amine groups could cause mild skin or eye irritation upon contact.
    • Dust Inhalation: Inhalation of dust particles might irritate the respiratory tract.
That are vital for its function and utility. Notably, it can undergo:

  • Bromination: This reaction involves the substitution of hydrogen atoms with bromine, which can modify the compound's reactivity and biological properties .
  • Acylation: This process introduces acyl groups, which can enhance the compound's antibacterial activity.
  • Formation of Glycosidic Bonds: 2-Deoxystreptamine can react with sugar moieties to form glycosides, which are essential in the synthesis of various antibiotics .

The specific reactivity of the amino groups allows for diverse modifications that can tailor the compound for specific therapeutic uses.

The biological activity of 2-deoxystreptamine is primarily linked to its role as a building block in aminoglycoside antibiotics. These antibiotics exhibit potent antibacterial properties by binding to the bacterial ribosome, leading to misreading of mRNA and subsequent inhibition of protein synthesis. The compound's structure allows it to interact effectively with ribosomal RNA, making it a critical component in drugs such as neomycin and gentamicin . Additionally, studies have shown that modifications to 2-deoxystreptamine can enhance its efficacy against resistant strains of bacteria.

Various synthesis methods have been developed for 2-deoxystreptamine, including:

  • Chemical Synthesis: Traditional organic synthesis routes involve multiple steps of functional group transformations, including protection and deprotection strategies to yield the final product.
  • Biosynthetic Pathways: Natural biosynthetic routes utilize microbial fermentation processes to produce 2-deoxystreptamine from simpler precursors. This method is often more sustainable and can yield compounds with fewer impurities .

Recent advancements have focused on optimizing these methods to improve yield and reduce environmental impact.

2-Deoxystreptamine has several applications in both research and clinical settings:

  • Antibiotic Development: It serves as a key precursor in the synthesis of various aminoglycoside antibiotics, which are essential for treating bacterial infections.
  • Pharmaceutical Research: The compound is used in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents.
  • Biochemical Studies: Due to its ability to interact with ribosomal RNA, 2-deoxystreptamine is employed in research exploring protein synthesis and gene expression regulation .

Interaction studies involving 2-deoxystreptamine have revealed its affinity for ribosomal RNA. Techniques such as Nuclear Magnetic Resonance spectroscopy have been used to analyze how this compound binds to RNA, providing insights into its mechanism of action as an antibiotic. These studies demonstrate that specific hydrogen-bond donor-acceptor interactions are crucial for its biological activity . Understanding these interactions helps in designing more effective derivatives with enhanced antibacterial properties.

Several compounds share structural similarities with 2-deoxystreptamine, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
NeomycinContains 2-deoxystreptamine coreMultiple sugar moieties increase antibacterial spectrum
Paromomycin4,5-O-disubstituted variantEnhanced activity against resistant bacteria
GentamicinRelated aminoglycosideBroader spectrum against Gram-negative bacteria
StreptomycinContains deoxystreptamine backboneEffective against tuberculosis-causing bacteria

These compounds highlight the versatility of the 2-deoxystreptamine scaffold in antibiotic development while showcasing how modifications can lead to varied therapeutic applications.

Cyclohexane Backbone and Functional Group Arrangement

The molecular architecture of 2-deoxystreptamine centers on a cyclohexane ring system with five contiguous stereogenic centers, creating a complex three-dimensional structure with specific stereochemical requirements. The compound adopts the systematic name (1R,2r,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol, indicating the precise spatial arrangement of its functional groups. The cyclohexane backbone maintains an all-trans configuration, which is thermodynamically favored and contributes to the compound's stability under physiological conditions.

The functional group arrangement follows a distinctive pattern with amino groups positioned at the 1 and 3 positions of the cyclohexane ring, while hydroxyl groups occupy positions 2, 4, and 6. This substitution pattern creates a meso compound due to the presence of an internal plane of symmetry, resulting in the equivalence of the two amino groups from a spectroscopic perspective. The stereochemical configuration is derived from its biogenic precursor myo-inositol, which undergoes specific enzymatic transformations to yield the characteristic substitution pattern.

The conformational analysis reveals that the cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this preferred conformation, the amino groups can occupy either axial or equatorial positions depending on the specific stereochemical arrangement, with the equatorial positions generally being more thermodynamically stable due to reduced steric interactions. The presence of multiple hydroxyl groups creates an extensive network of intramolecular hydrogen bonding, which further stabilizes the molecular structure.

Bromide Counterion Interactions in Dihydrobromide Form

The dihydrobromide salt formation significantly alters the physical and chemical properties of 2-deoxystreptamine through specific ionic interactions between the protonated amino groups and bromide counterions. Under physiological conditions, both amino groups become protonated due to their relatively high pKa values of 7.00 and 9.26, creating a dicationic species that requires two bromide anions for charge neutralization. These ionic interactions are crucial for the compound's solubility characteristics and crystalline packing arrangements.

The bromide counterions establish specific hydrogen bonding patterns with the protonated amino groups, creating a three-dimensional network that influences the overall crystal structure. The inter-ionic hydrogen bonding is dominated by the coordination geometry around the NH₃⁺ groups, where each protonated amino group can form multiple hydrogen bonds with surrounding bromide anions. This coordination pattern results in enhanced thermal stability and altered dissolution characteristics compared to the free base form.

The presence of bromide counterions also affects the compound's spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where the ionic environment influences chemical shift values and coupling patterns. The salt formation creates distinct microenvironments around the amino groups, leading to characteristic spectral signatures that can be utilized for analytical identification and purity assessment. Additionally, the dihydrobromide form exhibits improved storage stability compared to other salt forms, making it the preferred form for commercial applications and research purposes.

2-Deoxy-scyllo-inosose Synthase (DOIS) Catalyzed Reactions

The initial and most critical step in 2-deoxystreptamine biosynthesis involves the enzyme 2-deoxy-scyllo-inosose synthase, which catalyzes the carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose through a complex multistep reaction mechanism [5]. This enzyme belongs to a specialized class of cyclases that facilitate the transformation of linear sugar phosphates into cyclic intermediates essential for aminocyclitol biosynthesis [25]. The 2-deoxy-scyllo-inosose synthase from Bacillus circulans has been purified to electrophoretic homogeneity and characterized as a heterodimeric protein comprising 23 kDa and 42 kDa polypeptide chains [25].

Metal Ion Cofactor Requirements (Co²⁺ vs. Zn²⁺ Inhibition)

The 2-deoxy-scyllo-inosose synthase enzyme exhibits strict metal ion cofactor requirements that are fundamental to its catalytic activity [25]. Cobalt(II) ions are absolutely essential for enzyme function, serving as the primary cofactor that enables the complex cyclization reaction [25]. The presence of Co²⁺ is required for the enzyme to achieve its maximum catalytic efficiency, with the metal ion likely coordinating with specific amino acid residues in the active site to facilitate substrate binding and product formation [25].

In stark contrast to the beneficial effects of cobalt, zinc(II) ions demonstrate complete inhibitory effects on 2-deoxy-scyllo-inosose synthase activity [25]. This inhibition represents a critical regulatory mechanism that distinguishes this enzyme from other related cyclases in carbohydrate metabolism [25]. The inhibitory action of Zn²⁺ may result from competitive binding at the cobalt coordination site or through allosteric effects that alter the enzyme's conformation [14].

Table 1: Metal Ion Effects on 2-Deoxy-scyllo-inosose Synthase Activity

Metal IonEffect on ActivityConcentration RangeMechanism
Co²⁺Essential cofactorRequired for activityActive site coordination [25]
Zn²⁺Complete inhibitionAll tested concentrationsCompetitive/allosteric inhibition [25]
Mg²⁺Variable effectsContext-dependentSecondary coordination [27]

Substrate Specificity for D-Glucose-6-Phosphate

The 2-deoxy-scyllo-inosose synthase demonstrates remarkable substrate specificity for D-glucose-6-phosphate, with kinetic parameters that have been precisely characterized [25]. The enzyme exhibits a Michaelis constant (Km) value of 9.0 × 10⁻⁴ M for D-glucose-6-phosphate and 1.7 × 10⁻⁴ M for NAD⁺, with a catalytic turnover number (kcat) of 7.3 × 10⁻² s⁻¹ for the primary substrate [25]. These kinetic parameters indicate a relatively high affinity for D-glucose-6-phosphate while maintaining moderate catalytic efficiency [25].

The substrate specificity extends beyond simple binding affinity to encompass stereospecific recognition of the glucose phosphate moiety [15]. Kinetic isotope effect studies using deuterium-labeled substrates have revealed that the enzyme retains the deuterium label at C-4 of the substrate, which appears at C-6 of the inosose product without scrambling of the isotopic labels [15]. This finding demonstrates the highly controlled nature of the cyclization mechanism and confirms that hydride abstraction and return occur within the same glucose molecule [15].

Table 2: Kinetic Parameters of 2-Deoxy-scyllo-inosose Synthase

ParameterValueUnitsReference
Km (D-glucose-6-phosphate)9.0 × 10⁻⁴M [25]
Km (NAD⁺)1.7 × 10⁻⁴M [25]
kcat (D-glucose-6-phosphate)7.3 × 10⁻²s⁻¹ [25]
Kinetic isotope effect (kH/kD)2.4- [15]

Aminotransferase-Mediated Modifications

Following the initial cyclization step, the 2-deoxy-scyllo-inosose intermediate undergoes a series of aminotransferase-catalyzed reactions that introduce amino groups at specific positions to generate the final 2-deoxystreptamine structure [6] [8]. These reactions represent crucial steps in the biosynthetic pathway that determine the final substitution pattern of the aminocyclitol ring [8].

L-Glutamine-Dependent Transamination Mechanisms

The primary aminotransferase involved in 2-deoxystreptamine biosynthesis utilizes L-glutamine as the preferred amino donor in a highly specific transamination reaction [8]. This enzyme, designated as L-glutamine:keto-scyllo-inositol aminotransferase, has been purified 130- to 150-fold from late-log-phase mycelia of Micromonospora purpurea and characterized in detail [8]. The enzyme contains tightly bound pyridoxal phosphate as a cofactor, which participates directly in the transamination reactions through spectral analysis confirmation [8].

The transamination mechanism involves the alpha amino group of L-glutamine, producing 2-ketoglutaramate as the corresponding keto acid product [8]. This reaction represents both transamination steps required for 2-deoxystreptamine biosynthesis, suggesting that a single aminotransferase enzyme may be responsible for the formation of both amino groups in the final product [8]. The substrate specificity of this aminotransferase is remarkably narrow, being restricted to deoxycyclitols, monoaminocyclitols, diaminocyclitols, glutamine, and 2-ketoglutaramate [8].

The enzyme appears in late-log phase cultures, coupled with its narrow substrate specificity, indicating its predominant participation in 2-deoxystreptamine biosynthesis rather than in general cellular metabolism [8]. Crude extracts contain omega-amidase activity that may render the transamination reactions irreversible in vivo by converting the glutamate product to other metabolites [8].

Radical SAM Dehydrogenases in Anaerobic Biosynthesis

The biosynthesis of 2-deoxystreptamine involves radical S-adenosyl-L-methionine (SAM) dehydrogenases that catalyze critical oxidation reactions under anaerobic conditions [9] [10]. The enzyme BtrN represents a key radical SAM dehydrogenase responsible for the dehydrogenation of 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose during 2-deoxystreptamine formation in Bacillus circulans [9] [10].

BtrN catalyzes the oxidation of the hydroxyl group at C-3 of 2-deoxy-scyllo-inosamine through a radical mechanism that involves the generation of a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine [10] [11]. This radical subsequently abstracts a hydrogen atom from the C-3 position of the substrate, initiating the dehydrogenation process [10]. Electron paramagnetic resonance spectroscopy studies have confirmed the formation of a substrate radical intermediate during the reaction, providing direct evidence for the radical mechanism [11].

The BtrN enzyme contains a [4Fe-4S] cluster that undergoes reductive cleavage of S-adenosyl-L-methionine to generate the 5'-deoxyadenosyl radical and methionine [9]. The hydrogen abstraction step shows significant kinetic reversibility, as evidenced by the incorporation of deuterium from labeled substrates into multiple products [10]. This reversibility suggests that the radical intermediate can return the hydrogen atom to the 5'-deoxyadenosine product before proceeding to the final oxidized product [10].

Table 3: Radical SAM Dehydrogenase Characteristics

EnzymeSubstrateProductCofactorsMechanism
BtrN2-Deoxy-scyllo-inosamine3-Amino-2,3-dideoxy-scyllo-inosose[4Fe-4S], SAMRadical hydrogen abstraction [10]
DesIITDP-4-amino-4,6-dideoxy-glucoseVarious products[4Fe-4S], SAMDeamination/deoxygenation [9]

Genetic Regulation in Producing Organisms

The biosynthesis of 2-deoxystreptamine is under complex genetic regulation that varies among different producing organisms, with specific gene clusters encoding the necessary enzymatic machinery [12] [13]. These gene clusters typically contain multiple open reading frames that encode enzymes involved in cyclization, aminotransferase reactions, and regulatory functions [12] [22].

NeoABC Gene Cluster Functionality in Streptomyces spp.

The neomycin biosynthetic gene cluster in Streptomyces fradiae NCIMB 8233 represents a well-characterized example of genetic organization for 2-deoxystreptamine-containing antibiotic biosynthesis [12] [22]. This cluster contains 21 putative open reading frames with significant sequence similarity to gene products involved in the biosynthesis of other 2-deoxystreptamine-containing aminoglycosides, including butirosin, gentamicin, tobramycin, and kanamycin [12] [22].

The neo-6 gene product has been specifically characterized as the L-glutamine:2-deoxy-scyllo-inosose aminotransferase responsible for the first transamination step in 2-deoxystreptamine biosynthesis [12] [22]. This enzyme assignment supports the functional annotation of the entire gene cluster and confirms the biosynthetic pathway organization [12]. Additional genes within the cluster, including neo8, neo15, and neo16, have been confirmed as essential for neomycin biosynthesis through specific deletion studies [23].

The neo8 and neo15 genes encode glycosyltransferases with distinct roles in the biosynthetic pathway [23]. Neo8 catalyzes the transfer of N-acetylglucosamine to 2-deoxystreptamine early in the pathway, while Neo15 catalyzes the transfer of the same aminosugar to ribostamycin later in the biosynthetic sequence [23]. The neo16 gene encodes a deacetylase that acts in tandem with both glycosyltransferases to remove acetyl groups from the transferred sugars [23].

Table 4: Key Genes in Streptomyces fradiae Neomycin Cluster

GeneEncoded EnzymeFunctionStage in Pathway
neo-6L-glutamine:2-deoxy-scyllo-inosose aminotransferaseFirst transaminationEarly [12]
neo8GlycosyltransferaseN-acetylglucosamine transfer to 2-deoxystreptamineEarly [23]
neo15GlycosyltransferaseN-acetylglucosamine transfer to ribostamycinLate [23]
neo16DeacetylaseAcetyl group removalMultiple stages [23]
neoEDehydrogenaseOxidation of 2-deoxy-scyllo-inosamineIntermediate [24]

Bacillus circulans-Specific Biosynthetic Adaptations

Bacillus circulans SANK 72073 represents an important bacterial strain for 2-deoxystreptamine biosynthesis research, particularly in the context of butirosin production [13]. The butirosin biosynthetic gene cluster in this organism has been extensively analyzed, revealing specific adaptations that distinguish it from Streptomyces-based systems [13]. The complete gene cluster spans approximately 24 kilobases and contains multiple open reading frames designated with the btr prefix [13].

Extended sequence analysis of the butirosin gene cluster has identified nine additional open reading frames beyond the core biosynthetic genes, including btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, btrX, and orf1 [13]. Functional analysis through gene disruption studies has confirmed that the btr genes located between btrR1 and btrP-V are minimally required for butirosin biosynthesis [13]. This organization differs significantly from the neomycin cluster in Streptomyces species, suggesting organism-specific evolutionary adaptations [13].

The unique structure of butirosin, which contains an (S)-4-amino-2-hydroxybutyric acid substitution at C-1 of 2-deoxystreptamine, requires additional biosynthetic machinery not found in other aminoglycoside pathways [13]. This structural modification necessitates specific enzymes for the synthesis and attachment of the amino acid side chain, contributing to the expanded gene cluster size compared to other 2-deoxystreptamine-containing antibiotics [13].

The 2-deoxy-scyllo-inosose synthase enzyme from Bacillus circulans has been structurally characterized through X-ray crystallography, providing detailed insights into the active site architecture and substrate binding mechanism [5]. The crystal structure reveals the enzyme in complex with the substrate analog inhibitor carbaglucose-6-phosphate, NAD⁺, and Co²⁺, offering molecular-level understanding of the cyclization reaction [5].

Table 5: Comparison of Gene Cluster Organizations

OrganismCluster SizeKey FeaturesProduct
Streptomyces fradiae21 ORFsStandard aminoglycoside biosynthesisNeomycin [12]
Bacillus circulans24+ kbExtended cluster with unique modificationsButirosin [13]
Micromonospora purpureaVariableAminotransferase specializationGentamicin [8]

The 2-deoxystreptamine dihydrobromide serves as the central structural core of numerous clinically important aminoglycoside antibiotics, providing the essential molecular framework that enables specific binding to bacterial ribosomes [1] [2] [3]. This cyclohexane derivative, characterized by its two amino groups positioned at the 1 and 3 positions and three hydroxyl groups at positions 2, 4, and 5, forms the critical Ring II component that mediates high-affinity interactions with the 16S ribosomal RNA [4] [5].

The structural basis for ribosomal targeting involves a sophisticated dual-binding mechanism where 2-deoxystreptamine derivatives interact with two distinct ribosomal sites. The primary binding site is located within helix 44 (h44) of the 16S ribosomal RNA in the 30S subunit, specifically targeting the decoding center where transfer RNA selection occurs [6] [7] [8]. A secondary binding site has been identified in helix 69 (H69) of the 50S ribosomal subunit, which contributes to the translocation inhibition properties of these compounds [9] [10]. This dual-site interaction model explains the pleiotropic effects observed with 2-deoxystreptamine-containing aminoglycosides, including both misreading induction and translocation inhibition [8] [11].

Hydrogen Bonding Interactions with 16S rRNA

The 2-deoxystreptamine core establishes multiple critical hydrogen bonding interactions with conserved nucleotides in the 16S ribosomal RNA, forming the molecular basis for its antibiotic activity [12] [13] [14]. The most significant interaction occurs between Ring I of the aminoglycoside and adenosine 1408 (A1408), where the drug forms a pseudo base-pair interaction with the Watson-Crick edge of this conserved nucleotide [3] [6] [15]. This interaction is mediated through hydrogen bond acceptance by the ring oxygen of Ring I from the N6 amino group of A1408, while the 6' substituent on Ring I donates a hydrogen bond to the N1 position of the same adenosine residue [3] [13].

The nature of the 6' substituent significantly influences the strength and specificity of these hydrogen bonding interactions. 2-deoxystreptamine derivatives bearing a 6'-amino group form stronger hydrogen bonds with A1408 compared to those with 6'-hydroxyl substituents, resulting in enhanced binding affinity and greater selectivity for prokaryotic ribosomes over eukaryotic counterparts [3] [16] [17]. This differential interaction pattern arises because the 6'-ammonium group cannot effectively interact with guanosine at position 1408 in eukaryotic ribosomes, where the Watson-Crick edge presents different hydrogen bonding opportunities compared to adenosine [16] [17].

Additional hydrogen bonding interactions involve the hydroxyl groups at positions 3' and 4' of Ring I, which form stabilizing contacts with the phosphate groups of the bulged adenosine residues A1492 and A1493 [13]. These interactions are crucial for stabilizing the flipped-out conformation of these nucleotides, which is essential for the misreading mechanism induced by 2-deoxystreptamine-containing aminoglycosides [7] [13]. The central 2-deoxystreptamine ring itself contributes multiple contacts with the RNA backbone through its amino and hydroxyl groups, providing overall binding stability and orientation specificity [7] [13].

Conformational Flexibility and Binding Affinity

The conformational flexibility of the ribosomal decoding site plays a fundamental role in determining the binding affinity of 2-deoxystreptamine derivatives [12] [18] [19]. In the absence of aminoglycosides, the conserved adenosine residues A1492 and A1493 exist in a dynamic equilibrium between stacked conformations within helix 44 and flipped-out conformations that sample the minor groove of codon-anticodon interactions [7] [13] [18]. The binding of 2-deoxystreptamine-containing aminoglycosides dramatically shifts this equilibrium toward the flipped-out state, mimicking the conformation normally adopted only during cognate transfer RNA binding [7] [19].

This conformational stabilization mechanism involves complex allosteric effects where 2-deoxystreptamine binding induces significant structural rearrangements extending beyond the immediate binding site [7] [20]. The drug-induced conformational changes include the disruption of the normally weak U1406-U1495 base pair, which provides the structural flexibility necessary for A1492 and A1493 positioning [13] [21]. The preservation of the C1409-G1491 base pair upon drug binding is critical for maintaining the overall helical geometry required for high-affinity interactions [16] [14].

The relationship between conformational flexibility and binding affinity is exemplified by the differential effects of various 2-deoxystreptamine derivatives on ribosomal dynamics [19]. Compounds that induce more pronounced conformational changes tend to exhibit higher binding affinities but also demonstrate greater effects on ribosomal function, including both enhanced misreading and more severe translocation inhibition [7] [9]. This structure-activity relationship suggests that the therapeutic index of 2-deoxystreptamine-based antibiotics is intimately linked to their ability to modulate ribosomal conformational states [19].

The conformational flexibility also extends to the 2-deoxystreptamine molecule itself, which can adopt different orientations within the ribosomal binding pocket depending on the nature and positioning of its substituents [13]. This flexibility allows the central cyclohexane ring to accommodate various glycosidic attachments while maintaining essential contacts with the ribosomal RNA, explaining the structural diversity observed among clinically effective aminoglycosides [2] [13]. The dynamic nature of these interactions contributes to the complex kinetics of aminoglycoside binding and dissociation, which directly influence their antimicrobial efficacy and potential for inducing bacterial resistance [22] [19].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations of 2-deoxystreptamine derivatives have revealed critical molecular determinants that govern antimicrobial potency, selectivity, and resistance profiles [2] [23] [24]. These studies demonstrate that even subtle modifications to the 2-deoxystreptamine core or its substituents can dramatically alter biological activity, providing insights essential for rational drug design and understanding mechanisms of bacterial resistance [2] [16] [25].

The most significant SAR findings relate to the substitution pattern on the 2-deoxystreptamine ring system. 4,5-disubstituted 2-deoxystreptamine derivatives, exemplified by neomycin and paromomycin, exhibit preferential activity against prokaryotic ribosomes with distinct selectivity profiles compared to 4,6-disubstituted analogs such as kanamycin and gentamicin [3] [23]. This difference in substitution pattern influences not only the overall three-dimensional structure of the molecules but also their specific interactions with phylogenetically variable nucleotides in the ribosomal binding pocket [3] [16].

The number and positioning of amino groups represent another critical SAR parameter. 2-deoxystreptamine derivatives containing five or more amino groups generally demonstrate superior antimicrobial activity compared to those with four or fewer basic centers [23] [13] [24]. However, the relationship between amino group number and activity is not simply linear, as the spatial arrangement and protonation states of these groups significantly influence ribosomal binding affinity and selectivity [26] [27] [24]. Modifications that alter the basicity or accessibility of amino groups, such as N-alkylation or acylation, can dramatically reduce antimicrobial potency while potentially improving selectivity profiles [2] [28].

Amino Group Protonation States and pKa Profiling

The protonation behavior of 2-deoxystreptamine amino groups fundamentally determines the electrostatic interactions that drive ribosomal binding [26] [27]. Multinuclear nuclear magnetic resonance studies have precisely determined that the two amino groups of 2-deoxystreptamine exhibit distinct pKa values of 7.00 ± 0.05 and 9.26 ± 0.05, respectively [26] [27]. This difference in basicity arises from the unique chemical environment created by the cyclohexane ring geometry and the influence of neighboring hydroxyl groups [26].

The lower pKa value (7.00) corresponds to the amino group that experiences greater steric hindrance and electronic effects from adjacent substituents, while the higher pKa value (9.26) represents the more freely accessible amino group [26] [27]. Under physiological pH conditions (approximately 7.4), both amino groups exist predominantly in their protonated, positively charged states, which is essential for the electrostatic interactions with the negatively charged ribosomal RNA [26] [29]. However, the differential protonation behavior creates an asymmetric charge distribution that contributes to the specific orientation and binding mode of 2-deoxystreptamine derivatives within the ribosomal binding pocket [26].

The pKa profiling of more complex 2-deoxystreptamine-containing aminoglycosides reveals additional complexity arising from the multiple amino groups present in the complete molecules [27]. For example, neomycin, which contains five amino groups including those of the 2-deoxystreptamine core, exhibits pKa values ranging from 6.6 to 8.6 [27]. Similarly, paromomycin demonstrates pKa values spanning 7.1 to 8.7, reflecting the diverse chemical environments of its constituent amino groups [27]. These multiple pKa values create a complex pH-dependent equilibrium of protonation states that influences both antimicrobial activity and pharmacokinetic properties [27] [29].

The practical implications of amino group protonation extend to formulation considerations and biological activity optimization. At acidic pH values, enhanced protonation increases the positive charge density, potentially improving ribosomal binding but also increasing non-specific interactions with other cellular components [29]. Conversely, at alkaline pH values, partial deprotonation may reduce binding affinity but could improve selectivity by minimizing off-target effects [30] [29]. Understanding these protonation relationships has informed the development of pH-optimized formulations and dosing strategies for 2-deoxystreptamine-based therapeutics [29].

Impact of Bromide Counterions on Bioavailability

The selection of bromide as the counterion for 2-deoxystreptamine dihydrobromide significantly influences multiple pharmaceutical properties that ultimately affect bioavailability and therapeutic efficacy [30] [29]. Unlike other commonly used counterions such as sulfate or phosphate, bromide provides unique advantages in terms of solubility enhancement, crystalline stability, and reduced hygroscopic behavior [1] [31] [30].

The enhanced aqueous solubility imparted by bromide counterions results from favorable ionic interactions that promote rapid dissolution in physiological media [30] [29]. This improved solubility characteristic is particularly important for parenteral formulations where rapid and complete dissolution is essential for consistent bioavailability [30]. Comparative studies demonstrate that 2-deoxystreptamine dihydrobromide exhibits faster dissolution rates compared to other salt forms, potentially leading to more predictable pharmacokinetic profiles [30].

However, the impact of bromide counterions on oral bioavailability remains limited due to the inherent physicochemical properties of 2-deoxystreptamine and related aminoglycosides [30] [29]. The highly polar, polyamino nature of these compounds results in poor gastrointestinal absorption regardless of the counterion employed, with oral bioavailability typically remaining below 10% even with optimized salt forms [30] [29]. This limitation necessitates parenteral administration for systemic therapeutic applications, where the bromide salt form provides equivalent bioavailability to other established salt forms while offering superior formulation advantages [29].

The crystalline stability and reduced hygroscopic nature of the dihydrobromide salt contribute to improved storage characteristics and extended shelf life [31]. These properties are particularly valuable for pharmaceutical manufacturing and distribution, as they reduce the risk of chemical degradation and physical instability during storage [31]. The bromide counterions also influence protein binding interactions, potentially reducing non-specific binding to plasma proteins and improving the fraction of unbound, pharmacologically active drug [29].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

273-278°C

Dates

Last modified: 08-15-2023

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